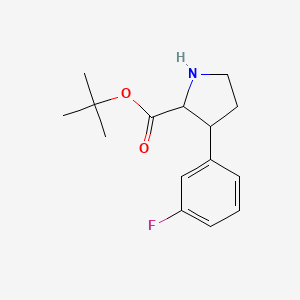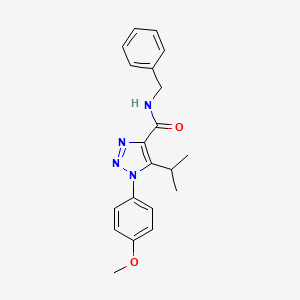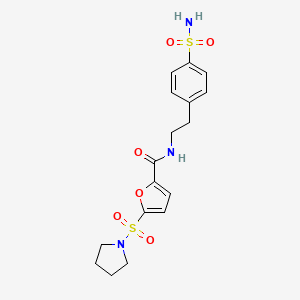
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPTC and has been found to have various biochemical and physiological effects that make it a promising candidate for further study. In
作用機序
The mechanism of action of BPTC involves the inhibition of the protein kinase CK2. This kinase is involved in the regulation of various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, BPTC disrupts these processes and induces cell death in cancer cells. In neurons, BPTC improves memory and cognitive function by enhancing synaptic plasticity and neuronal signaling.
Biochemical and Physiological Effects
BPTC has various biochemical and physiological effects that make it a promising candidate for further study. In cancer cells, BPTC induces apoptosis and inhibits cell proliferation by targeting CK2. In neurons, BPTC enhances synaptic plasticity and improves memory and cognitive function. BPTC has also been found to have anti-inflammatory effects in animal models, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using BPTC in lab experiments is its specificity for CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. However, one limitation of using BPTC is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for research on BPTC. One area of study is the development of more potent analogs of BPTC that can be used at lower concentrations. Another area of study is the investigation of the effects of BPTC on other cellular processes and signaling pathways. Additionally, the potential therapeutic applications of BPTC in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases warrant further investigation.
合成法
The synthesis of BPTC involves a multistep process that starts with the reaction of 4-fluoroaniline with benzoyl chloride to form 4-benzamidophenyl chloride. This intermediate is then reacted with sodium azide and copper(I) iodide to form 2-(4-benzamidophenyl)-1,3-diphenyl-1H-tetrazole. Finally, this compound is reacted with dimethylamine and carbon dioxide to form 2-(4-benzamidophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide.
科学的研究の応用
BPTC has been studied for its potential applications in various scientific research areas, including neuroscience and cancer research. In neuroscience, BPTC has been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of neuronal signaling and synaptic plasticity. This inhibition has been shown to improve memory and cognitive function in animal models. In cancer research, BPTC has been found to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer cells.
特性
IUPAC Name |
2-(4-benzamidophenyl)-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-22(2)17(25)15-19-21-23(20-15)14-10-8-13(9-11-14)18-16(24)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRJOCGHNPORKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)

![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)
![2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2899597.png)

